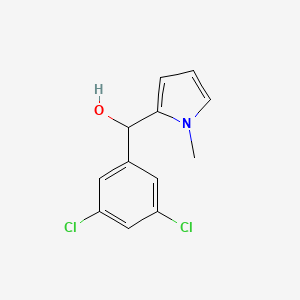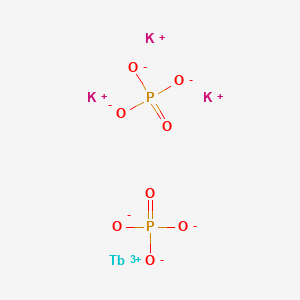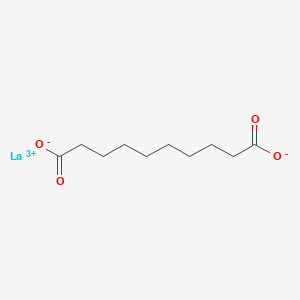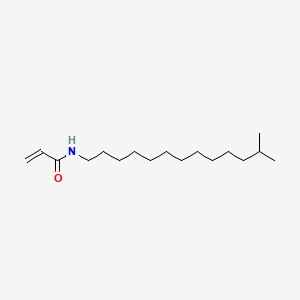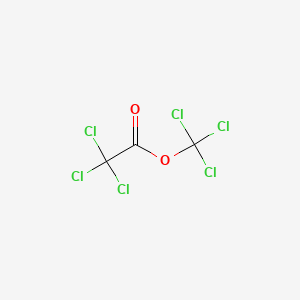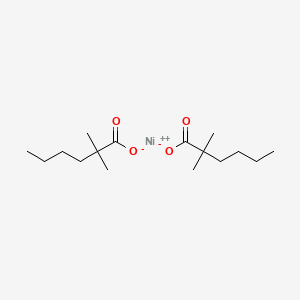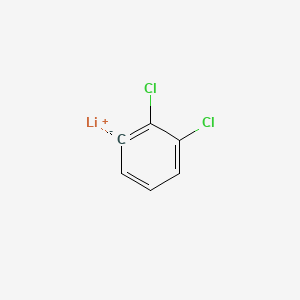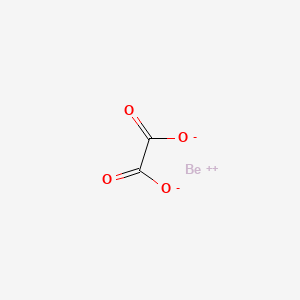
Aluminium heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium heptadecanoate is a chemical compound with the molecular formula C51H99AlO6. It is an aluminium salt of heptadecanoic acid, also known as margaric acid. This compound is part of a broader class of aluminium carboxylates, which are known for their diverse applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium heptadecanoate can be synthesized through the reaction of aluminium salts with heptadecanoic acid. One common method involves the reaction of aluminium chloride (AlCl3) with heptadecanoic acid in an organic solvent. The reaction typically proceeds as follows: [ \text{AlCl}3 + 3 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Al}(\text{C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of aluminium hydroxide or aluminium isopropoxide as starting materials. These compounds react with heptadecanoic acid under controlled conditions to yield this compound. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and heptadecanoic acid.
Reduction: It can be reduced to form aluminium metal and heptadecanoic acid.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminium carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Carboxylic acids and their derivatives are used in substitution reactions.
Major Products:
Oxidation: Aluminium oxide (Al2O3) and heptadecanoic acid.
Reduction: Aluminium metal and heptadecanoic acid.
Substitution: Various aluminium carboxylates depending on the carboxylic acid used.
Applications De Recherche Scientifique
Aluminium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals.
Industry: It is used as a stabilizer in the production of plastics and as a lubricant in various industrial processes.
Mécanisme D'action
The mechanism of action of aluminium heptadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. It can form complexes with proteins and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, including signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
- Magnesium heptadecanoate
- Strontium heptadecanoate
- Heptadecanoic acid, ammonium salt
Comparison: Aluminium heptadecanoate is unique due to its specific interactions with biomolecules and its stability under various conditions. Compared to magnesium and strontium heptadecanoates, it has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
94266-37-2 |
|---|---|
Formule moléculaire |
C51H99AlO6 |
Poids moléculaire |
835.3 g/mol |
Nom IUPAC |
aluminum;heptadecanoate |
InChI |
InChI=1S/3C17H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h3*2-16H2,1H3,(H,18,19);/q;;;+3/p-3 |
Clé InChI |
IVBDXIGKGSOAPT-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



